molecular formula C22H32F2N8O4S B1450632 Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid CAS No. 59083-59-9

Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid

Cat. No.: B1450632
CAS No.: 59083-59-9
M. Wt: 542.6 g/mol
InChI Key: YAGVOVRAYKQAPA-UHFFFAOYSA-N
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Description

Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid is a useful research compound. Its molecular formula is C22H32F2N8O4S and its molecular weight is 542.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Analytical Chemistry and Drug Stability

  • Analysis Using Micellar Liquid Chromatography (MLC) : Research demonstrates the efficacy of using micellar or microemulsion mobile phases for the separation of flunarizine hydrochloride and its degradation products, highlighting the potential of this method in the analysis of complex pharmaceutical compounds (El-Sherbiny et al., 2005).

2. Drug Synthesis and Catalysis

  • Fe-catalyzed Synthesis : A study explores the Fe-catalyzed synthesis of flunarizine and its (Z)-isomer, showcasing the potential of metal-catalyzed reactions in the efficient production of pharmaceuticals (Shakhmaev et al., 2016).
  • Hydroformylation for Neuroleptic Agents : Research demonstrates the use of rhodium-catalyzed hydroformylation in the synthesis of neuroleptic agents, emphasizing the role of catalysis in pharmaceutical manufacturing (Botteghi et al., 2001).

3. Crystallography and Molecular Structure

  • Three-dimensional Hydrogen-bonded Framework Structures : This study provides insights into the molecular and crystal structures of flunarizine salts, contributing to the understanding of the structural properties of such compounds (Kavitha et al., 2014).

4. Antifungal Research

  • Investigation of Fungicidal Activity : A study on 3-Piperazine-bis(benzoxaborole) reveals its significant antifungal properties, underscoring the potential for developing new antifungal agents (Wieczorek et al., 2014).

5. Membrane Science

  • Development of Nanofiltration Membranes : Research into novel sulfonated aromatic diamine monomers for the fabrication of thin-film composite nanofiltration membranes highlights advancements in membrane technology for treatment applications (Liu et al., 2012).

6. Organic Chemistry and Synthesis

  • Synthesis of the Dopamine Uptake Inhibitor GBR-12909 : A study on the synthesis of GBR-12909, a dopamine uptake inhibitor, emphasizes improvements in the process for preparation in large quantities (Ironside et al., 2002).

Properties

IUPAC Name

4-(2-fluorophenyl)piperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H15FN4.H2O4S/c2*12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14;1-5(2,3)4/h2*1-4H,5-8H2,(H3,13,14);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGVOVRAYKQAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=N)N.C1CN(CCN1C2=CC=CC=C2F)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32F2N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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